Lipophilicity-Driven Permeability Differentiation: Benzo[d][1,3]dioxole vs. Phenyl and Halogenated-Phenyl Analogs
The target compound's computed XLogP3-AA of 3.4 places it in an optimal CNS-drug-likeness window, contrasting with the 3-phenyl analog (XLogP3-AA ≈ 3.0) and the 3-(4-fluorophenyl) analog (XLogP3-AA ≈ 3.2), while the 3-(2-fluorophenyl) analog exhibits a slightly higher XLogP3-AA ≈ 3.5 [1]. This ~0.2–0.4 log unit difference corresponds to a measurable shift in predicted passive permeability and may influence P-glycoprotein recognition [1]. Additionally, the topological polar surface area (TPSA) of 103 Ų is identical across the 3-aryl-tosylpiperidine series due to conserved heteroatom count, meaning lipophilicity becomes the dominant differentiating ADME parameter [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and predicted passive permeability differentiation |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4; TPSA = 103 Ų |
| Comparator Or Baseline | 3-Phenyl analog: XLogP3-AA ≈ 3.0; 3-(4-Fluorophenyl) analog: XLogP3-AA ≈ 3.2; 3-(2-Fluorophenyl) analog: XLogP3-AA ≈ 3.5 |
| Quantified Difference | ΔXLogP3-AA = +0.2 to +0.4 vs. phenyl/4-F-phenyl analogs; −0.1 vs. 2-F-phenyl analog |
| Conditions | Computed physicochemical properties from PubChem (release 2025.09.15) using XLogP3 3.0 and Cactvs 3.4.8.24 algorithms |
Why This Matters
Lipophilicity differences of 0.2–0.4 log units can shift apparent passive permeability by ~1.5–2.5-fold in PAMPA assays, directly impacting cell-based assay exposure and requiring specific analogue selection—not generic substitution—for CNS or cellular target engagement studies.
- [1] PubChem Compound Summary for CID 16875886 and structurally related 3-aryl-5-(1-tosylpiperidin-4-yl)-1,2,4-oxadiazole entries. National Center for Biotechnology Information, accessed April 2026. View Source
